molecular formula C19H23N5O B2884812 1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea CAS No. 1798678-67-7

1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Cat. No. B2884812
CAS RN: 1798678-67-7
M. Wt: 337.427
InChI Key: LSCAVYQTWNNFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Multitargeted Receptor Tyrosine Kinase Inhibitors

Research has identified derivatives of pyrazolo[1,5-a]pyrimidine as potent multitargeted receptor tyrosine kinase inhibitors, with significant activity against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. These inhibitors, including compounds like 34a, show potent inhibition of kinase insert domain receptor tyrosine kinase (KDR) both enzymatically and cellularly, with favorable pharmacokinetic profiles and demonstrated efficacy in disease models, suggesting potential applications in cancer therapy (Frey et al., 2008).

Antiviral Activity

New N4-β-D-Glycoside pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to high antiviral activities against hepatitis B virus (HBV), highlighting the potential of these compounds in developing antiviral therapies (El‐Sayed et al., 2009).

Anticancer Activity

Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and tested for their anticancer activity. Notably, compounds have shown significant inhibitory effects on human breast adenocarcinoma cell lines, with specific compounds demonstrating potent inhibitory activity, suggesting their potential as anticancer agents (Abdellatif et al., 2014).

Xanthine Oxidoreductase Inhibition

Research on compounds such as Y-700 has revealed potent inhibition of xanthine oxidoreductase (XOR), a key enzyme in purine metabolism. These inhibitors have shown promise in reducing plasma urate levels in animal models, suggesting potential applications in treating hyperuricemia and gout (Fukunari et al., 2004).

Phosphodiesterase 1 Inhibitors

A series of 3-aminopyrazolo[3,4-d]pyrimidinones have been designed as phosphodiesterase 1 (PDE1) inhibitors, with compounds like ITI-214 exhibiting picomolar inhibitory potency. These findings indicate potential applications in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders (Li et al., 2016).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-13-6-7-17(9-14(13)2)22-19(25)20-8-4-5-16-11-21-18-10-15(3)23-24(18)12-16/h6-7,9-12H,4-5,8H2,1-3H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCAVYQTWNNFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

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